molecular formula C13H7Br2NO2 B10756654 4-(1,3-Benzoxazol-2-Yl)-2,6-Dibromophenol

4-(1,3-Benzoxazol-2-Yl)-2,6-Dibromophenol

Cat. No.: B10756654
M. Wt: 369.01 g/mol
InChI Key: DMOJYCAJRLAKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Benzoxazol-2-yl)-2,6-dibromophenol is an organic compound belonging to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions of the phenol ring, and a benzoxazole moiety at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzoxazol-2-yl)-2,6-dibromophenol typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an aldehyde under acidic conditions.

    Bromination: The dibromination of the phenol ring can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzoxazol-2-yl)-2,6-dibromophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(1,3-Benzoxazol-2-yl)-2,6-dibromophenol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The benzoxazole moiety can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity . The bromine atoms may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Benzoxazol-2-yl)-2,6-dibromophenol is unique due to the presence of bromine atoms, which can enhance its reactivity and binding affinity in various applications. The bromine atoms also contribute to the compound’s electronic properties, making it suitable for use in electronic materials .

Properties

Molecular Formula

C13H7Br2NO2

Molecular Weight

369.01 g/mol

IUPAC Name

4-(1,3-benzoxazol-2-yl)-2,6-dibromophenol

InChI

InChI=1S/C13H7Br2NO2/c14-8-5-7(6-9(15)12(8)17)13-16-10-3-1-2-4-11(10)18-13/h1-6,17H

InChI Key

DMOJYCAJRLAKQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C(=C3)Br)O)Br

Origin of Product

United States

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